molecular formula C20H24Si B14524405 Bis(4-methylphenyl)di(prop-2-en-1-yl)silane CAS No. 62331-97-9

Bis(4-methylphenyl)di(prop-2-en-1-yl)silane

Cat. No.: B14524405
CAS No.: 62331-97-9
M. Wt: 292.5 g/mol
InChI Key: HKLYDXXQXQIGHH-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)di(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 4-methylphenyl groups and two prop-2-en-1-yl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)di(prop-2-en-1-yl)silane can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylmagnesium bromide with dichlorodiprop-2-enylsilane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as the preparation of starting materials, reaction optimization, and purification techniques like distillation or crystallization. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)di(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific reaction conditions such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

Bis(4-methylphenyl)di(prop-2-en-1-yl)silane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers. It is also employed in catalysis and material science research.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)di(prop-2-en-1-yl)silane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable bonds with other molecules, leading to the formation of new compounds or materials. The specific pathways and targets depend on the context of its application, such as catalysis, drug delivery, or material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)dimethylsilane
  • Bis(4-methylphenyl)diphenylsilane
  • Bis(4-methylphenyl)diethylsilane

Uniqueness

Bis(4-methylphenyl)di(prop-2-en-1-yl)silane is unique due to the presence of prop-2-en-1-yl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties include enhanced reactivity and the ability to form specific types of bonds and interactions, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62331-97-9

Molecular Formula

C20H24Si

Molecular Weight

292.5 g/mol

IUPAC Name

bis(4-methylphenyl)-bis(prop-2-enyl)silane

InChI

InChI=1S/C20H24Si/c1-5-15-21(16-6-2,19-11-7-17(3)8-12-19)20-13-9-18(4)10-14-20/h5-14H,1-2,15-16H2,3-4H3

InChI Key

HKLYDXXQXQIGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](CC=C)(CC=C)C2=CC=C(C=C2)C

Origin of Product

United States

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